molecular formula C16H8F6 B15352763 Bis[3-(trifluoromethyl)phenyl]ethyne

Bis[3-(trifluoromethyl)phenyl]ethyne

Cat. No.: B15352763
M. Wt: 314.22 g/mol
InChI Key: DVTDJNNYVSWCNP-UHFFFAOYSA-N
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Description

Bis[3-(trifluoromethyl)phenyl]ethyne is a diarylacetylene compound featuring two 3-(trifluoromethyl)phenyl groups symmetrically attached to an ethyne (acetylene) core. The trifluoromethyl (-CF₃) substituents are electron-withdrawing groups (EWGs) that significantly influence the compound’s electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C16H8F6

Molecular Weight

314.22 g/mol

IUPAC Name

1-(trifluoromethyl)-3-[2-[3-(trifluoromethyl)phenyl]ethynyl]benzene

InChI

InChI=1S/C16H8F6/c17-15(18,19)13-5-1-3-11(9-13)7-8-12-4-2-6-14(10-12)16(20,21)22/h1-6,9-10H

InChI Key

DVTDJNNYVSWCNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C#CC2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Key Findings:

Substituent Effects :

  • Electron-Withdrawing Groups (CF₃) : The trifluoromethyl groups in this compound enhance oxidative stability and lipophilicity compared to EDG-substituted analogs (e.g., methoxy groups). This makes it suitable for applications requiring resistance to degradation, such as bioactive molecule synthesis .
  • Electron-Donating Groups (OCH₃) : Methoxy-substituted diarylacetylenes exhibit higher solubility in polar solvents but lower thermal stability. For example, 1,2-bis(3,4-dimethoxyphenyl)ethyne reacts efficiently with FeCl₃ to form benzo[g]chrysene (), whereas CF₃-substituted analogs may require harsher conditions due to reduced electron density .

Reactivity in Coupling Reactions: Bis(trimethylsilyl)ethyne demonstrates superior reactivity in organocopper/Lewis acid-catalyzed C–H activation (87% yield in ), whereas para-(trifluoromethyl)phenyl-substituted acetylenes show moderate yields (74–82%) under similar conditions . This suggests that EWGs like CF₃ may slightly hinder coupling efficiency compared to silyl groups.

Applications in Materials Science :

  • Boron-substituted diarylacetylenes () are pivotal in cross-coupling reactions for conjugated polymers, whereas CF₃-substituted analogs are less explored in this context. The CF₃ groups’ electron-deficient nature could, however, enable unique electronic properties in charge-transfer materials .

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